molecular formula C16H12ClN3O6 B11686433 2-(4-Chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide

2-(4-Chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide

Cat. No.: B11686433
M. Wt: 377.73 g/mol
InChI Key: XTODKKSXBFDPGN-CNHKJKLMSA-N
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Description

2-(4-Chlorophenoxy)-N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide is a complex organic compound that features a chlorophenoxy group and a nitrobenzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide typically involves the following steps:

    Formation of the Hydrazide: The initial step involves the reaction of 2-(4-chlorophenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide is then reacted with 6-nitro-1,3-benzodioxole-5-carbaldehyde under acidic conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

    Condensation: The hydrazide moiety can form Schiff bases with aldehydes and ketones.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Condensation: Typically carried out in the presence of an acid catalyst like hydrochloric acid.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted phenoxy derivatives.

    Condensation: Formation of Schiff bases with different aldehydes or ketones.

Scientific Research Applications

2-(4-Chlorophenoxy)-N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.

    Materials Science: Used in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as oxidoreductases and receptors involved in cell signaling pathways.

    Pathways Involved: The compound can modulate oxidative stress pathways and inhibit specific enzymes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.

    6-Nitro-1,3-benzodioxole-5-carbaldehyde: Another precursor used in the condensation reaction.

    Schiff Bases: Compounds formed by the condensation of hydrazides with aldehydes or ketones.

Uniqueness

2-(4-Chlorophenoxy)-N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide is unique due to its combination of a chlorophenoxy group and a nitrobenzodioxole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H12ClN3O6

Molecular Weight

377.73 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide

InChI

InChI=1S/C16H12ClN3O6/c17-11-1-3-12(4-2-11)24-8-16(21)19-18-7-10-5-14-15(26-9-25-14)6-13(10)20(22)23/h1-7H,8-9H2,(H,19,21)/b18-7+

InChI Key

XTODKKSXBFDPGN-CNHKJKLMSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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